![molecular formula C20H22N2O3 B5509676 8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)
8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Diazaspirocyclic compounds, including the likes of "8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one," are of significant interest due to their complex structure and potential for diverse biological activities. These compounds contain spiro-linked heterocyclic systems and have been synthesized for various pharmacological studies.
Synthesis Analysis
The synthesis of diazaspirocyclic compounds often involves multi-step reactions, starting from readily available precursors. For example, a fast and cost-effective three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, showing the potential for efficient pathways to similar structures (Pardali et al., 2021).
Molecular Structure Analysis
Crystal structure determination, often through X-ray diffraction, reveals detailed molecular configurations, such as planar rings, chair conformations, and substituent orientations. For instance, the crystal analysis of a related compound showed a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, indicating the complexity and versatility of diazaspirocycles' 3D structures (Wang et al., 2011).
properties
IUPAC Name |
8-(furan-2-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-21-18(23)16(15-6-3-2-4-7-15)14-20(21)9-11-22(12-10-20)19(24)17-8-5-13-25-17/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKXXMCKCJZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC12CCN(CC2)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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